Cas no 2137995-73-2 (6-(ethoxymethoxy)pyridin-3-amine)

6-(Ethoxymethoxy)pyridin-3-amine is a versatile pyridine derivative featuring an ethoxymethoxy substituent at the 6-position and an amine group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive amine functionality allows for further derivatization, enabling the construction of complex heterocyclic structures. The ethoxymethoxy group enhances solubility and stability, making it suitable for diverse reaction conditions. With high purity and consistent quality, this compound is ideal for research and industrial applications requiring precise functionalization of pyridine scaffolds.
6-(ethoxymethoxy)pyridin-3-amine structure
2137995-73-2 structure
Product Name:6-(ethoxymethoxy)pyridin-3-amine
CAS No:2137995-73-2
MF:C8H12N2O2
MW:168.193081855774
CID:6463197
PubChem ID:135183163
Update Time:2025-10-28

6-(ethoxymethoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-(ethoxymethoxy)pyridin-3-amine
    • 6-(Ethoxymethoxy)-3-pyridinamine
    • 2137995-73-2
    • EN300-1122681
    • SCHEMBL20334306
    • Inchi: 1S/C8H12N2O2/c1-2-11-6-12-8-4-3-7(9)5-10-8/h3-5H,2,6,9H2,1H3
    • InChI Key: LRLVNSUGOTZMCD-UHFFFAOYSA-N
    • SMILES: O(COC1C=CC(=CN=1)N)CC

Computed Properties

  • Exact Mass: 168.089877630g/mol
  • Monoisotopic Mass: 168.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 57.4Ų

6-(ethoxymethoxy)pyridin-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1122681-0.05g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1122681-0.1g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1122681-0.25g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1122681-0.5g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1122681-1.0g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2
1g
$743.0 2023-06-09
Enamine
EN300-1122681-2.5g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1122681-5.0g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2
5g
$2152.0 2023-06-09
Enamine
EN300-1122681-10.0g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2
10g
$3191.0 2023-06-09
Enamine
EN300-1122681-1g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
1g
$743.0 2023-10-26
Enamine
EN300-1122681-5g
6-(ethoxymethoxy)pyridin-3-amine
2137995-73-2 95%
5g
$2152.0 2023-10-26

Additional information on 6-(ethoxymethoxy)pyridin-3-amine

Introduction to 6-(Ethoxymethoxy)pyridin-3-amine (CAS No. 2137995-73-2)

6-(Ethoxymethoxy)pyridin-3-amine, a compound with the CAS number 2137995-73-2, is a promising molecule in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic applications and biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 6-(ethoxymethoxy)pyridin-3-amine.

Chemical Structure and Properties

6-(Ethoxymethoxy)pyridin-3-amine is a substituted pyridine derivative with an ethoxymethoxy group attached to the 6-position of the pyridine ring. The molecular formula of this compound is C9H13N2O2, and its molecular weight is approximately 183.21 g/mol. The presence of the ethoxymethoxy group imparts unique chemical properties to the molecule, such as enhanced solubility and stability in various solvents. These properties make 6-(ethoxymethoxy)pyridin-3-amine a valuable candidate for further chemical modifications and derivatization.

Synthesis Methods

The synthesis of 6-(ethoxymethoxy)pyridin-3-amine can be achieved through several synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 6-chloropyridin-3-amine with ethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. This reaction typically proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product with high selectivity. Another approach involves the coupling of 6-bromopyridin-3-amine with ethylene glycol monomethyl ether using palladium-catalyzed cross-coupling reactions, which can provide excellent yields under optimized conditions.

Biological Activities and Therapeutic Potential

6-(Ethoxymethoxy)pyridin-3-amine has been extensively studied for its biological activities and potential therapeutic applications. Recent research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that 6-(ethoxymethoxy)pyridin-3-amine can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 6-(ethoxymethoxy)pyridin-3-amine has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying these effects is thought to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway. These findings suggest that 6-(ethoxymethoxy)pyridin-3-amine could be developed into a novel therapeutic agent for cancer treatment.

Clinical Trials and Future Prospects

The promising preclinical results of 6-(ethoxymethoxy)pyridin-3-amine have led to increased interest in advancing this compound into clinical trials. Several Phase I clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary data from these trials have shown that 6-(ethoxymethoxy)pyridin-3-amine is well-tolerated at various dose levels, with no significant adverse effects reported.

If these initial clinical trials prove successful, further Phase II and III trials will be conducted to assess the therapeutic potential of 6-(ethoxymethoxy)pyridin-3-amine in larger patient populations. The ultimate goal is to develop this compound into an effective treatment option for patients suffering from inflammatory diseases and cancer.

Conclusion

In conclusion, 6-(Ethoxymethoxy)pyridin-3-amine (CAS No. 2137995-73-2) is a promising compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive candidate for further development. Ongoing research and clinical trials will continue to shed light on the full therapeutic potential of this molecule, potentially leading to new treatment options for various diseases.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm